molecular formula C18H13N3O2 B5612309 6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one

6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one

Cat. No. B5612309
M. Wt: 303.3 g/mol
InChI Key: FTEMUEPPHZFXQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds such as pyrazolo[5,1-c][1,2,4]triazines and triazolopyridines involves reactions with ketones, anhydrides, benzoyl chloride, and hydrazine, under specific conditions to yield derivatives with defined structural features (Mironovich & Kostina, 2012). These processes highlight the complex methods used to synthesize and modify the core structures of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as IR, 1H NMR, and mass spectrometry, providing insights into the arrangement of atoms and the chemical environment within these molecules (Mironovich & Kostina, 2012). Such analysis is crucial for understanding the chemical and physical properties that govern the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Reactions of heterocyclic compounds often involve cyclizations and substitutions that lead to diverse derivatives, demonstrating the versatility and reactivity of these chemical frameworks. For instance, the reactions of benz[1,3-b]oxazinium perchlorates with α-aminoazoles highlight the synthetic flexibility in generating pyrazolo[3,4-d]pyrimidine and triazine derivatives (Zamigailo et al., 2013).

properties

IUPAC Name

6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-12-7-9-13(10-8-12)17-20-16-15(18(22)23-17)11-19-21(16)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEMUEPPHZFXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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